2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide
Description
2-Chloro-N-(2-methoxyphenyl)-5-(N-methylmethanesulfonamido)benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide core, a methoxyphenyl group, and a methylmethanesulfonamido moiety.
Properties
Molecular Formula |
C16H17ClN2O4S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-19(24(3,21)22)11-8-9-13(17)12(10-11)16(20)18-14-6-4-5-7-15(14)23-2/h4-10H,1-3H3,(H,18,20) |
InChI Key |
BTYJPNXLAUWDHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxyphenyl)-5-(N-methylmethanesulfonamido)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine group.
Chlorination: Introduction of a chlorine atom to the benzene ring.
Amidation: Formation of the benzamide structure by reacting with an appropriate amine.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Sulfonamidation: Introduction of the methylmethanesulfonamido group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methoxyphenyl)-5-(N-methylmethanesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2-methoxyphenyl)-5-(N-methylmethanesulfonamido)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxyphenyl)-5-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methoxyphenyl)benzamide
- 5-(N-Methylmethanesulfonamido)benzamide
- 2-Chloro-5-(N-methylmethanesulfonamido)benzamide
Uniqueness
2-Chloro-N-(2-methoxyphenyl)-5-(N-methylmethanesulfonamido)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the methoxyphenyl and methylmethanesulfonamido groups enhances its potential for diverse applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
